molecular formula C23H26N4O4S B6491459 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891119-32-7

4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6491459
CAS No.: 891119-32-7
M. Wt: 454.5 g/mol
InChI Key: RERADCFEQMNCKV-UHFFFAOYSA-N
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Description

The compound “4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom. It also has a sulfonyl group (-SO2-), a benzamide group (a benzene ring attached to an amide group), and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups will have different electronic and steric effects, which could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The benzamide and sulfonyl groups are likely to be reactive, and the azepane ring might undergo ring-opening reactions under certain conditions .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. If it’s a reactant in a chemical reaction, the mechanism would depend on the other reactants and the conditions .

Safety and Hazards

As with any chemical compound, handling “4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its intended application. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could focus on optimizing its activity, studying its mechanism of action, or investigating its pharmacokinetics .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-16-7-8-17(2)20(15-16)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERADCFEQMNCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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